molecular formula C22H10F10N2O4 B12457510 N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)

N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)

Cat. No.: B12457510
M. Wt: 556.3 g/mol
InChI Key: MVLUFHGCXMFFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE is a complex fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. This compound is of interest in various fields including medicinal chemistry, materials science, and industrial applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE involves multiple steps, starting from readily available fluorinated precursors. One common approach is the nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a trifluoroacetylated amine under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate (K2CO3) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE is unique due to its complex structure, which combines multiple fluorinated aromatic rings and an amide functional group. This combination imparts distinctive chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C22H10F10N2O4

Molecular Weight

556.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[3-[2,3,5,6-tetrafluoro-4-[3-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenoxy]phenyl]acetamide

InChI

InChI=1S/C22H10F10N2O4/c23-13-15(25)18(38-12-6-2-4-10(8-12)34-20(36)22(30,31)32)16(26)14(24)17(13)37-11-5-1-3-9(7-11)33-19(35)21(27,28)29/h1-8H,(H,33,35)(H,34,36)

InChI Key

MVLUFHGCXMFFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=CC(=C3)NC(=O)C(F)(F)F)F)F)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.